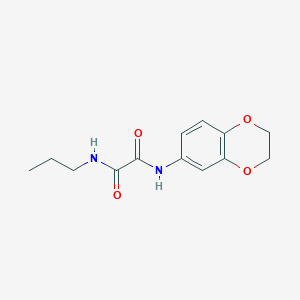

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propyloxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propyloxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as BP-OH or BPPO and is a derivative of oxamide. BP-OH has a unique structure that makes it an interesting compound for scientific research.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound has been used in palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols, which is based on an asymmetric desymmetrization strategy .

Antiviral Research

It has shown potential in inhibiting herpes simplex virus replication by affecting the assembly of capsids depleted of the portal and terminase proteins involved in DNA encapsidation .

Urease Inhibition

A study reported the synthesis, structure, and urease inhibitory activity of a complex containing this compound, indicating its potential use in addressing urease-related issues .

Crystallography

The compound’s crystal structure has been elucidated, which is crucial for understanding its physical and chemical properties in various scientific applications .

Isoflavone Compound Structure Elucidation

Its structure has been determined by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography, which is essential for the development of isoflavone-based applications .

Antibacterial Agent

This molecule has been identified as an effective antibacterial agent against B. subtilis and E. coli, showing significant bacterial biofilm growth inhibition .

Enzyme Inhibition

The compound exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, suggesting its potential use in enzyme-related research and therapy .

Chemical Reactivity

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to inhibit carbonic anhydrase , a key enzyme involved in many physiological disorders including epilepsy and osteoporosis .

Mode of Action

Compounds with similar structures have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .

Biochemical Pathways

It has been reported that similar compounds can restore the down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway, in cells exposed to hydrogen peroxide .

Result of Action

Similar compounds have been reported to exhibit potent therapeutic potential against various gram-negative and gram-positive strains .

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-5-14-12(16)13(17)15-9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8H,2,5-7H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTLRJXPOLHEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.2]pentane-1-carbonitrile](/img/structure/B3004531.png)

![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)

![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)